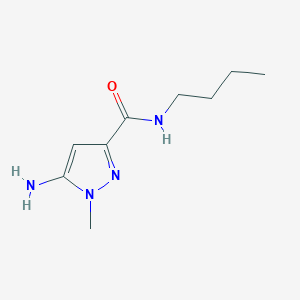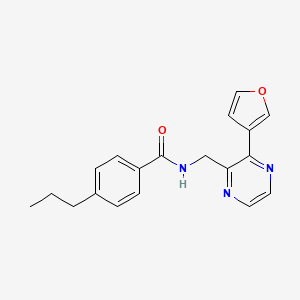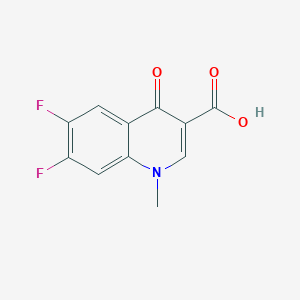
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole is a thiazole derivative. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. This particular compound features a complex molecular structure combining elements from chloro, quinoline, and thiazole chemical groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of Thiazole Core: : This often involves the reaction of an α-haloketone with a thioamide under basic conditions to form the thiazole ring.
Introduction of Substituents: : The phenylsulfonyl group can be introduced via sulfonylation reactions using a phenylsulfonyl chloride in the presence of a base.
Addition of Quinoline Derivative: : The quinoline derivative can be introduced via nucleophilic substitution reactions.
Final Modifications: : The chloro group is often introduced in the final step using chlorination reagents under controlled conditions.
Industrial Production Methods
While detailed industrial production methods can vary, the general approach involves scaling up the laboratory synthesis under optimized conditions to ensure high yield and purity. This may include:
Reactor Design: : Use of large-scale reactors equipped with temperature and pressure controls to maintain optimal reaction conditions.
Purification Techniques: : Application of advanced purification techniques such as crystallization, distillation, or chromatography to isolate the desired compound.
Quality Control: : Implementation of stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the sulfur atom of the phenylsulfonyl group.
Reduction: : Potential for reduction at the chlorine atom, converting it to a hydrogen atom under suitable conditions.
Substitution: : Capable of participating in various nucleophilic or electrophilic substitution reactions due to its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution Reagents: : Include alkyl halides, acyl chlorides, or amines for nucleophilic substitution.
Major Products Formed
Oxidized Derivatives: : Formed via oxidation reactions.
Reduced Derivatives: : Formed via reduction reactions.
Substituted Products: : Various derivatives depending on the substituent introduced during nucleophilic or electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology
Studied for its potential biological activities, including antimicrobial and antitumor effects.
Medicine
Investigated for its potential therapeutic applications in treating various diseases due to its unique molecular structure.
Industry
Employed in the development of advanced materials or as a chemical reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to:
Inhibition of Enzymes: : Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Interruption of Cellular Processes: : Disrupting critical cellular processes, leading to antimicrobial or antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-(quinolin-1-yl)-4-(phenylsulfonyl)thiazole: : Shares a similar core structure but lacks the dihydroquinolin-1(2H)-yl modification.
4-(phenylsulfonyl)-2-thiazolyl chloride: : Lacks the chloro and quinoline groups, making it less complex and less biologically active.
Uniqueness
What sets 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole apart is its unique combination of functional groups, providing a distinct set of chemical reactivities and potential biological activities.
This compound's intricate structure makes it a versatile subject of research, offering various avenues for scientific exploration across different fields.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-16-17(25(22,23)14-9-2-1-3-10-14)20-18(24-16)21-12-6-8-13-7-4-5-11-15(13)21/h1-5,7,9-11H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPBHKACJNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)
![2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)
![3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B2887712.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)


![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)

![7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2887722.png)
![3,6-diethyl 2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2887723.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide](/img/structure/B2887725.png)
![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)

